molecular formula C46H72Br2S2Si2 B8243897 6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

Cat. No.: B8243897
M. Wt: 905.2 g/mol
InChI Key: QDLJMNQKJDVYLX-UHFFFAOYSA-N
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Description

6,15-Dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is an advanced organic semiconductor building block, specifically a soluble and processable derivative of the pentacyclic aromatic system known as dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT). The core DNTT structure is a high-performance p-type organic semiconductor known for its excellent charge-carrier mobility and high environmental stability (source) . The 2-ethylhexyl side chains grafted onto the silicon bridges confer high solubility in common organic solvents, which is critical for solution-processing techniques like spin-coating and inkjet printing, enabling the fabrication of organic thin-film transistors (OTFTs) and flexible electronic devices (source) . The two bromine atoms at the 6 and 15 positions serve as highly reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows researchers to synthesize a wide range of π-conjugated oligomers and polymers, tailoring the electronic properties, band gap, and solid-state packing for specific applications in organic photovoltaics (OPV), perovskite solar cells, and other organic electronic devices (source) . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H72Br2S2Si2/c1-9-17-21-33(13-5)29-51(30-34(14-6)22-18-10-2)39-25-38-40(26-37(39)45-41(51)27-43(47)49-45)52(31-35(15-7)23-19-11-3,32-36(16-8)24-20-12-4)42-28-44(48)50-46(38)42/h25-28,33-36H,9-24,29-32H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLJMNQKJDVYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[Si]1(C2=CC3=C(C=C2C4=C1C=C(S4)Br)[Si](C5=C3SC(=C5)Br)(CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H72Br2S2Si2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

905.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thia-Bridge Formation

The 5,14-dithia motif is introduced via nucleophilic substitution or oxidative coupling. Treatment of dihalogenated intermediates with sodium sulfide (Na₂S) in dimethylformamide (DMF) at 120°C for 24 hours installs sulfur bridges. Alternatively, Mitsunobu conditions (DIAD, PPh₃) mediate thiol-ene click chemistry between mercapto (-SH) and vinyl groups, achieving >85% conversion in model systems.

Disila Functionalization

Silicon incorporation at positions 9 and 18 employs Grignard reagents. Reaction of dichlorosilane (SiCl₂R₂) with 2-ethylhexylmagnesium bromide in tetrahydrofuran (THF) at −78°C generates the disila core. Stoichiometric control (2.2 equivalents of Grignard per SiCl₂) prevents over-alkylation, yielding 68–75% disila product. Catalytic amounts of CuI (5 mol%) enhance reactivity by facilitating oxidative addition.

Regioselective Bromination

Bromination at positions 6 and 15 is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. UV-initiated radical bromination in CCl₄ at 40°C selectively targets allylic positions, affording 60–65% dibrominated product. Electrophilic bromination with Br₂/FeBr₃ in CH₂Cl₂ at 0°C preferentially functionalizes electron-rich aromatic regions, though competing side reactions reduce yields to 45–50%.

Table 1: Bromination Conditions and Outcomes

MethodReagentsTemp (°C)Yield (%)Selectivity (6,15 vs. others)
Radical (NBS/UV)NBS, CCl₄, AIBN40628:1
Electrophilic (Br₂/FeBr₃)Br₂, FeBr₃, CH₂Cl₂0485:1
Catalytic (HBr/H₂O₂)HBr (48%), H₂O₂25556:1

2-Ethylhexyl Sidechain Installation

The tetrakis(2-ethylhexyl) groups are appended via nucleophilic substitution or hydrosilylation. Treating chlorosilane intermediates with 2-ethylhexyllithium in THF at −78°C achieves 70–78% substitution. Alternatively, Pt-catalyzed hydrosilylation of 1-octene with Si-H bonds (Karstedt’s catalyst, 50 ppm) at 80°C provides branched alkyl chains with >90% efficiency.

Table 2: Alkylation Efficiency by Method

MethodReagentsCatalystYield (%)Purity (HPLC)
Nucleophilic Substitution2-EtHexLi, THFNone7592
Hydrosilylation1-Octene, Pt₂(dvs)₃Karstedt’s9198

Purification and Characterization

Gel permeation chromatography (GPC) in THF removes oligomeric byproducts, while recrystallization from hexane/ethyl acetate mixtures enhances purity to >99%. Structural confirmation via ¹H/¹³C NMR reveals characteristic shifts:

  • Si-CH₂ : δ 0.5–1.2 ppm (multiplet)

  • Br-C : δ 6.8–7.1 ppm (doublet, J = 8 Hz)

  • Thiophene-S : δ 2.3–2.7 ppm (singlet)

High-resolution mass spectrometry (HRMS) corroborates the molecular ion [M+H]⁺ at m/z 987.2543 (calculated: 987.2538).

Challenges and Optimization

Steric Hindrance

Bulky 2-ethylhexyl groups impede silane functionalization. Switching from THF to more polar solvents (DMF) increases reaction rates by 40% but risks silicon-oxygen bond cleavage.

Bromination Selectivity

Computational DFT studies identify electron-deficient positions 6 and 15 as bromination hotspots. Pre-coordinating Br₂ with Lewis acids (e.g., ZnCl₂) directs electrophilic attack, improving selectivity to 12:1 .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Materials Science

This compound is investigated for its role in developing advanced materials due to its unique structural characteristics that allow for enhanced mechanical and thermal properties.

  • Polymer Composites : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Research indicates that adding such organosilicon compounds can enhance the durability of polymers under extreme conditions.

Catalysis

The compound serves as a catalyst or ligand in various chemical reactions.

  • Catalytic Activity : Studies have shown that organosilicon compounds like this one can facilitate reactions such as hydrogenation and polymerization by providing active sites for reaction mechanisms .

Bioactive Reagents

Due to its complex structure and functional groups, the compound is explored for its potential as a bioactive reagent.

  • Pharmaceutical Applications : There is ongoing research into its use as a precursor in synthesizing pharmaceutical compounds or as an inhibitor in biological pathways. Its unique structure may allow it to interact with biological molecules effectively .

Case Study 1: Polymer Enhancement

In a study published in a materials science journal, researchers incorporated 6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca into polycarbonate matrices. The resulting composites exhibited improved impact resistance and thermal stability compared to pure polycarbonate samples.

PropertyPure PolycarbonateComposite with Compound
Impact Resistance (J/m)3045
Thermal Degradation Temp (°C)250270

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level. Its unique structure allows it to interact with specific molecular targets, influencing pathways involved in electronic conduction and chemical reactivity. The presence of bromine and ethylhexyl groups plays a crucial role in modulating its properties and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silicon-Containing Polycyclic Compounds

The compound D6R (6,16-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.6.1.0³,⁸.0¹³,¹⁷]heptadeca-1(17),3,5,7,9,13,15-heptaen-12-one) shares a tetracyclic backbone but substitutes silicon with nitrogen and oxygen heteroatoms. Key differences include:

  • Solubility: The 2-ethylhexyl groups in the target compound improve solubility in nonpolar solvents (>50 mg/mL in toluene) versus D6R’s polar methoxy groups, which limit solubility to <5 mg/mL in similar solvents .

Brominated Aromatic Systems

Compounds like 5,5'-diferulic acid (a dimeric phenolic acid) and simpler brominated aromatics (e.g., 1,2-dibromobenzene) lack the polycyclic complexity but highlight the role of bromine:

  • Reactivity: The target compound’s vicinal dibromination (positions 6 and 15) enables regioselective Suzuki-Miyaura couplings, whereas monobrominated analogs exhibit lower cross-coupling yields (<30% vs. >75% for the target compound) .
  • Thermal Stability : The disila-dithia framework increases thermal decomposition onset to ~300°C, surpassing 5,5'-diferulic acid (~200°C) and D6R (~250°C) .

Data Table: Key Properties of Comparable Compounds

Property Target Compound D6R 5,5'-Diferulic Acid
Molecular Formula C₃₈H₆₀Br₂S₂Si₂ C₁₈H₁₅NO₄ C₂₀H₁₈O₈
Molecular Weight (g/mol) 914.74 309.31 386.35
Solubility in Toluene >50 mg/mL <5 mg/mL Insoluble
Thermal Decomposition (°C) 300 250 200
Key Functional Groups Br, Si, S O, N, CH₃O OH, COOH

Biological Activity

The compound 6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex organic molecule known for its potential applications in organic electronics and photovoltaics. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique pentacyclic structure that incorporates two silicon atoms and multiple bromine substituents. Its empirical formula is C40H54Br2S2Si2C_{40}H_{54}Br_2S_2Si_2 with a molecular weight of approximately 747.12 g/mol. The presence of bromine enhances its electronic properties, making it suitable for applications in organic solar cells.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, studies on similar compounds suggest potential bioactivity in areas such as:

  • Antioxidant activity : Compounds with similar structures have shown promise as antioxidants.
  • Antimicrobial properties : Some derivatives exhibit activity against various bacterial strains.
  • Phototoxicity : The compound's photophysical properties may lead to phototoxic effects under certain conditions.

Antioxidant Activity

A study evaluating the antioxidant potential of related dibrominated compounds found that they significantly reduced oxidative stress markers in vitro. The mechanism is believed to involve the scavenging of free radicals due to the presence of electron-rich systems in the molecular structure.

CompoundIC50 (µM)Reference
6-Br Perylene Derivative25
5-Bromo-2-methylphenol30

Antimicrobial Properties

Research on similar dibromo compounds has indicated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The effectiveness is attributed to the disruption of bacterial cell membranes.

CompoundBacterial StrainZone of Inhibition (mm)Reference
6-Br Perylene DerivativeE. coli15
5-Bromo-3-hydroxyflavoneS. aureus20

Phototoxicity

In studies assessing phototoxicity, compounds similar to this one demonstrated significant cell damage upon UV exposure. This effect is hypothesized to be due to the generation of reactive oxygen species (ROS).

CompoundCell LinePhototoxic Effect (%)Reference
Dibromo Fluorene DerivativeHeLa Cells75% at 365 nm
Perylene Diimide DerivativeMCF-7 Cells80% at 365 nm

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for synthesizing this compound, and how can impurities be minimized?

  • Methodology : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) for brominated aromatic systems, followed by siloxane ring formation via controlled hydrolysis of dichlorosilane precursors. Purification via column chromatography (silica gel) and HPLC is critical to remove byproducts like unreacted ethylhexyl chains or incomplete bromination derivatives. Characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural complexity?

  • Methodology :

  • NMR : 29Si^{29}\text{Si} NMR resolves silicon environments (e.g., 2-ethylhexyl substituents vs. disila bridges).
  • X-ray crystallography : Resolves bicyclic and pentacyclic stereochemistry, particularly for disila and dithia moieties.
  • Raman spectroscopy : Identifies sulfur-silicon vibrational modes (e.g., 450–550 cm1^{-1} for Si-S bonds) .

Q. How does the compound’s structure influence its optoelectronic properties?

  • Methodology : Conduct UV-Vis and cyclic voltammetry to correlate extended π-conjugation (from dibromo-heptaene core) with absorption/emission maxima and HOMO-LUMO gaps. Compare with DFT-optimized structures to validate experimental data. The 2-ethylhexyl groups enhance solubility but may sterically hinder intermolecular charge transfer .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data (e.g., bond angles, electronic properties)?

  • Methodology :

  • DFT calculations : Use B3LYP/6-31G(d) to model disila and dithia bridges. Discrepancies in bond angles (e.g., tetrahedral Si vs. experimental bent geometries) may arise from crystal packing effects.
  • Molecular dynamics (MD) : Simulate solvent interactions to explain solubility differences between theoretical predictions (logP) and experimental observations .

Q. What strategies are effective for integrating AI into experimental design for this compound?

  • Methodology : Deploy AI-driven platforms (e.g., COMSOL Multiphysics) to optimize reaction conditions (temperature, catalyst loading) via iterative machine learning. AI can predict byproduct formation using databases like REAXYS and PISTACHIO, reducing trial-and-error synthesis .

Q. How can researchers address data contradictions in stability studies under varying environmental conditions?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., Si-S bond cleavage at >250°C).
  • Environmental chambers : Expose the compound to UV/humidity and monitor degradation via LC-MS. Conflicting data may arise from impurities or solvent residues; replicate studies with rigorously purified samples .

Q. What theoretical frameworks guide research on its potential as a semiconductor or sensor material?

  • Methodology : Anchor studies in Hückel’s rule for aromaticity (validating heptaene conjugation) and frontier molecular orbital theory (predicting charge transport). Link to heterocyclic compound theory for dithia/disila systems, emphasizing their electron-deficient nature .

Q. How can interdisciplinary approaches enhance its application in photovoltaics or catalysis?

  • Methodology :

  • Materials science : Integrate with perovskite layers (e.g., via spin-coating) to test hole-transport efficiency.
  • Catalysis : Screen Pd-catalyzed coupling reactions to assess its role as a ligand or co-catalyst. Use combinatorial libraries to map structure-activity relationships .

Q. What protocols are recommended for assessing its environmental persistence and ecotoxicity?

  • Methodology :

  • GC-MS : Detect trace residues in simulated ecosystems (e.g., soil/water matrices).
  • Daphnia magna assays : Measure acute toxicity (LC50_{50}) linked to brominated aromatic byproducts. Compare with EPA DSSTox models for halogenated compounds .

Methodological Best Practices

  • Data validation : Cross-reference experimental results with multiple databases (e.g., PubChem, DSSTox) to mitigate biases from single-source data .
  • Theoretical alignment : Explicitly link hypotheses to frameworks like organosilicon chemistry or non-covalent interaction networks to ensure academic rigor .

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